molecular formula C15H15F3N4O B2541530 6-Methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2197892-94-5

6-Methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2541530
CAS No.: 2197892-94-5
M. Wt: 324.307
InChI Key: ORJWZIFWKMZZKL-UHFFFAOYSA-N
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Description

6-Methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a high-purity chemical reagent designed for research applications. This compound features a hybrid molecular architecture combining a dihydropyridazin-3-one core with a substituted azetidine ring, a structural motif found in compounds with significant biological activity . The 2,3-dihydropyridazin-3-one scaffold is a recognized pharmacophore in medicinal chemistry, and its derivatives have demonstrated relevance in inhibiting key protein-protein interactions, such as those involving PRMT5 and its substrate adaptor proteins . The presence of the azetidine ring, a four-membered nitrogen heterocycle, and the electron-withdrawing trifluoromethyl group on the pyridine ring are structural elements known to influence a compound's potency, metabolic stability, and bioavailability . This combination of features makes this chemical entity a valuable scaffold for probing novel biological pathways in areas such as oncology and chemical biology. Researchers can utilize this compound for target validation, mechanism-of-action studies, and as a starting point for the development of novel therapeutic agents. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-methyl-2-[[1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O/c1-10-2-5-14(23)22(20-10)9-11-7-21(8-11)13-4-3-12(6-19-13)15(16,17)18/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJWZIFWKMZZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

Molecular Formula : C16H18F3N3O
Molecular Weight : 325.28 g/mol
CAS Number : 187327-30-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate pathways associated with cancer cell proliferation and survival.

Key Mechanisms:

  • FLT3 Inhibition : Similar compounds have shown activity against FLT3-dependent acute myeloid leukemia (AML) cell lines, suggesting a potential role in hematological malignancies .
  • Cell Cycle Regulation : The compound may influence cell cycle checkpoints, leading to apoptosis in malignant cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in the trifluoromethyl group and the azetidine moiety can significantly affect biological activity.

Substituent Effect on Activity
Trifluoromethyl groupEnhances lipophilicity and cellular uptake
Azetidine nitrogenInfluences receptor binding affinity
Methyl group at position 6Modulates metabolic stability

Biological Assays

In vitro assays have been conducted to evaluate the potency of this compound against various cancer cell lines. The results indicate promising anti-cancer properties.

Selected Findings:

  • Cell Viability Assays : The compound exhibited IC50 values in the low micromolar range against FLT3-dependent AML cells.
  • Apoptosis Induction : Flow cytometry analyses demonstrated increased apoptosis in treated cells compared to controls.

Case Studies

  • Study on AML Cells : A study evaluated the effects of this compound on MV4-11 cells, revealing significant inhibition of cell growth and induction of apoptosis, corroborating its potential as an anti-cancer agent .
  • Mechanistic Insights : Further investigations into the apoptotic pathways activated by this compound showed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

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